molecular formula C10H16 B13627092 (2,2-Dimethylbut-3-yn-1-yl)cyclobutane CAS No. 2098142-75-5

(2,2-Dimethylbut-3-yn-1-yl)cyclobutane

Cat. No.: B13627092
CAS No.: 2098142-75-5
M. Wt: 136.23 g/mol
InChI Key: HTZYCVFVFBXZJH-UHFFFAOYSA-N
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Description

The Strategic Significance of Cyclobutane (B1203170) Architectures in Molecular Design

The cyclobutane ring, a four-membered carbocycle, is a recurring motif in a variety of natural products and pharmacologically active compounds. acs.orgnih.govresearchgate.netnih.gov Its incorporation into molecular structures is a strategic choice aimed at conferring specific properties. One of the key attributes of the cyclobutane scaffold is its inherent ring strain, which influences its reactivity and conformational preferences. nih.gov This strained nature allows for unique chemical transformations, such as ring-opening and ring-expansion reactions, providing access to a diverse range of molecular frameworks. researchgate.net

In the context of medicinal chemistry, the rigid and three-dimensional nature of the cyclobutane ring is particularly advantageous. nih.govresearchgate.netnih.gov It can act as a conformational constraint, locking a molecule into a specific bioactive conformation and thereby enhancing its interaction with biological targets. nih.govresearchgate.net Furthermore, the introduction of a cyclobutane moiety can improve the metabolic stability of a drug candidate by blocking sites susceptible to enzymatic degradation. nih.govresearchgate.net The puckered conformation of the cyclobutane ring also allows for precise spatial orientation of substituents, which is crucial for optimizing pharmacophore presentation. acs.orgnih.govresearchgate.net

The presence of substituents on the cyclobutane ring, such as the gem-dimethyl group in the title compound, can further influence its properties. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of two methyl groups on the same carbon atom can decrease the strain energy of the cyclobutane ring, impacting its stability and reactivity. nih.gov

Versatility of Terminal Alkyne Moieties in Organic Synthesis

Terminal alkynes, characterized by a carbon-carbon triple bond at the end of a carbon chain, are exceptionally versatile functional groups in organic synthesis. acs.orgnih.gov The carbon-carbon triple bond is composed of one strong sigma (σ) bond and two weaker pi (π) bonds, which are regions of high electron density, making alkynes susceptible to a variety of chemical transformations. researchgate.net

A key feature of terminal alkynes is the acidity of the hydrogen atom attached to the sp-hybridized carbon. acs.org This proton can be removed by a strong base to generate a highly nucleophilic acetylide anion. acs.org These anions are powerful tools for the formation of new carbon-carbon bonds through reactions with electrophiles such as alkyl halides and carbonyl compounds, a fundamental process in the construction of more complex molecular skeletons. acs.org

Beyond their role as nucleophiles, terminal alkynes participate in a wide array of other reactions. These include:

Hydrogenation: The triple bond can be fully or partially reduced to yield alkanes or alkenes, respectively, with control over the stereochemistry of the resulting double bond. researchgate.net

Halogenation and Hydrohalogenation: Addition of halogens or hydrogen halides across the triple bond provides access to vinyl halides and other halogenated compounds.

Cycloaddition Reactions: Alkynes are excellent partners in various cycloaddition reactions, such as the [2+2] cycloaddition with alkenes to form cyclobutenes, and the copper-catalyzed azide-alkyne cycloaddition ("click chemistry") to form triazoles.

Hydration: The addition of water across the triple bond, often catalyzed by mercury salts, leads to the formation of enols which tautomerize to ketones or aldehydes. researchgate.net

This rich and diverse reactivity makes the terminal alkyne a valuable functional handle for molecular elaboration and diversification.

Positioning of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane within Advanced Organic Synthesis

The compound this compound represents a unique conjunction of the structural features discussed above. While specific research on this exact molecule is not extensively documented in publicly available literature, its potential utility can be inferred from the known chemistry of its constituent parts.

The molecule can be envisioned as a bifunctional building block. The cyclobutane moiety provides a rigid, three-dimensional core that can be used to introduce conformational constraint and specific spatial arrangements into larger molecules. The gem-dimethyl substitution on the side chain attached to the cyclobutane ring may influence the local conformation and steric environment.

The terminal alkyne group serves as a versatile reactive handle. It can be deprotonated to form a nucleophile for chain extension or coupling with other molecules. Alternatively, it can undergo a variety of addition and cycloaddition reactions to introduce new functional groups and ring systems. For instance, the alkyne could be utilized in Sonogashira coupling reactions to introduce aryl or vinyl groups, or in "click chemistry" for the construction of more complex assemblies.

The combination of a rigid cyclobutane scaffold and a reactive alkyne "linker" makes this compound a potentially valuable tool for the synthesis of novel organic materials, and as a scaffold in the design of new therapeutic agents where precise control over molecular shape and functionality is paramount. The synthesis of such alkynyl cyclobutanes can be approached through methods like the visible light-catalyzed intermolecular cross [2+2] cycloaddition of enynes with alkenes.

Interactive Data Table: Physicochemical Properties of this compound (Predicted)

Due to the limited availability of experimental data for this compound, the following table presents predicted physicochemical properties. These values are estimations based on computational models and should be considered as such.

PropertyPredicted Value
Molecular Formula C10H16
Molecular Weight 136.23 g/mol
CAS Number 2098142-75-5
Boiling Point ~180-190 °C at 760 mmHg
Density ~0.85-0.90 g/cm³
LogP (Octanol-Water Partition Coefficient) ~3.5-4.0
Refractive Index ~1.46-1.48

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

2098142-75-5

Molecular Formula

C10H16

Molecular Weight

136.23 g/mol

IUPAC Name

2,2-dimethylbut-3-ynylcyclobutane

InChI

InChI=1S/C10H16/c1-4-10(2,3)8-9-6-5-7-9/h1,9H,5-8H2,2-3H3

InChI Key

HTZYCVFVFBXZJH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CC1CCC1)C#C

Origin of Product

United States

Synthetic Methodologies for 2,2 Dimethylbut 3 Yn 1 Yl Cyclobutane

Direct Synthetic Routes to (2,2-Dimethylbut-3-yn-1-yl)cyclobutane

The direct synthesis of a molecule such as this compound, which features a sterically demanding quaternary center adjacent to a cyclobutane (B1203170) ring, presents unique challenges. The construction of the C-C bond linking the neopentyl-like fragment to the cyclobutane ring would be a key step.

Divergent synthesis provides an efficient pathway to create a library of related compounds from a common intermediate. nih.govchemrxiv.org For cyclobutyl alkynes, a divergent approach might involve creating a functionalized cyclobutane core that can be elaborated into various alkyne-containing side chains. nih.govresearchgate.net Catalytic methods, particularly those using transition metals like cobalt, have been instrumental in developing enantioselective transformations that can produce densely functionalized cyclobutanes from simple alkynes and cyclobutenes. nih.govresearchgate.net

While transition metal catalysis is powerful, the development of metal-free approaches is a significant goal in green chemistry. These methods avoid potential contamination of the final product with residual metal catalysts. For the synthesis of alkyne-containing molecules, metal-free approaches often rely on base-promoted reactions, radical cyclizations, or electrophilic cyclization reactions. However, the application of these specific metal-free strategies to the synthesis of complex cyclobutyl alkynes like the target compound is not described in the current literature.

The synthesis of this compound would necessitate the careful selection of two key building blocks: a cyclobutane precursor and a precursor for the 2,2-dimethylbut-3-yn-1-yl side chain.

One hypothetical strategy would involve a cross-coupling reaction. This could, for example, unite a cyclobutylmethyl halide or triflate with a pre-formed organometallic reagent containing the 2,2-dimethylbut-3-ynyl moiety. The steric hindrance around the quaternary carbon would be a significant challenge to overcome in such a coupling reaction.

Another approach would be the functionalization of a pre-existing cyclobutane structure. For instance, starting with cyclobutanecarboxaldehyde, a Wittig-type reaction or Corey-Fuchs olefination followed by elimination could potentially install the alkyne. Subsequent manipulation of the side chain would be required to introduce the gem-dimethyl group, a non-trivial transformation.

A third strategy could involve a [2+2] cycloaddition to form the cyclobutane ring. nih.govorganic-chemistry.org This would require an alkene and a ketene (B1206846) or another suitable partner. For the target molecule, one of the cycloaddition partners would need to bear the complex alkyne side chain, which could interfere with the cycloaddition process itself.

Table 1: Hypothetical Precursor Strategies

Precursor 1 (Cyclobutane Source) Precursor 2 (Alkyne Source) Proposed Reaction Type
Cyclobutylmethyl bromide (2,2-Dimethylbut-3-yn-1-yl)lithium Nucleophilic Substitution / Cross-Coupling
Cyclobutanecarboxylic acid 3,3-Dimethyl-1-butyne Acylation followed by reduction and functional group manipulation
Vinylcyclobutane N/A (rearrangement precursor) Skeletal Rearrangement

Flash Vacuum Pyrolysis (FVP) is a technique used in organic synthesis that involves heating a substrate in the gas phase under high vacuum. wikipedia.orgscripps.edu This method is particularly useful for unimolecular reactions, such as retro-Diels-Alder reactions, eliminations, or rearrangements that would be difficult to achieve in solution. wikipedia.org It has been employed for the synthesis of strained rings and reactive intermediates, including some alkynes. researchgate.net

Applying FVP to synthesize a cyclobutyl alkyne would likely involve the gas-phase elimination of a small, stable molecule from a suitable precursor to generate the carbon-carbon triple bond. researchgate.net For instance, the pyrolysis of a β-oxoalkylidenetriphenylphosphorane can lead to the formation of an alkyne through the elimination of triphenylphosphine (B44618) oxide.

A significant challenge in applying FVP to the synthesis of this compound would be the stability of the cyclobutane ring at the high temperatures typically required for pyrolysis (often >500 °C). scripps.edu The cyclobutane ring itself is strained and could undergo ring-opening or rearrangement reactions under FVP conditions, competing with the desired alkyne formation. Furthermore, designing a volatile precursor that contains the entire carbon skeleton and a suitable leaving group for FVP would be a synthetic challenge in itself. Ionic mechanisms are not encountered under FVP conditions, so the reaction would have to proceed through pericyclic or radical pathways. scripps.edu

The success of an FVP reaction depends on the careful optimization of several key parameters. scripps.edu The temperature of the pyrolysis tube, the pressure within the system, and the residence time of the precursor in the hot zone are all critical variables that must be fine-tuned.

Table 2: Key FVP Optimization Parameters

Parameter Typical Range Rationale
Temperature 300 - 1100 °C Must be high enough to induce the desired reaction but low enough to prevent undesired side reactions or decomposition of the product.
Pressure 10⁻³ - 10⁻⁶ Torr Low pressure ensures the reaction is unimolecular and minimizes intermolecular collisions that could lead to polymerization or side products.
Flow Rate / Residence Time milliseconds A short residence time in the hot zone is crucial to prevent the product from undergoing further reactions once formed.

| Precursor Volatility | N/A | The precursor must be volatile enough to be introduced into the gas phase without premature decomposition. |

For a hypothetical FVP synthesis of this compound, one would need to find a delicate balance where the temperature is sufficient to trigger the alkyne-forming elimination but not so high as to cause the cyclobutane ring to fragment. The products are collected in a cold trap immediately after exiting the pyrolysis zone to prevent subsequent reactions. scripps.edu Due to the lack of experimental data, these parameters remain purely speculative for the target compound.

Synthetic Routes Incorporating Gem-Dimethyl Substitution

The introduction of the gem-dimethyl group is a critical step in the synthesis of this compound. This structural motif is common in a variety of natural products, and its construction has been the subject of extensive research. nih.govnih.gov Strategies for incorporating this feature can be broadly categorized into two approaches: those that build the cyclobutane ring from a precursor already containing the gem-dimethyl group, and those that introduce the methyl groups onto a pre-formed cyclobutane core.

One plausible approach involves the use of a starting material such as 3,3-dimethyl-4-pentenal. This aldehyde could undergo a [2+2] cycloaddition reaction with an appropriate olefin, such as ethylene, under photochemical or transition-metal-catalyzed conditions. Subsequent modification of the resulting aldehyde on the cyclobutane ring would be necessary to introduce the terminal alkyne.

Alternatively, the gem-dimethyl group can be installed on a pre-existing cyclobutane ring. For instance, a cyclobutanone (B123998) derivative could undergo α-methylation. The gem-dimethyl substitution can be introduced post-cycloaddition by α-methylation and subsequent reduction. nih.gov A general scheme for this process is outlined below:

Table 1: Hypothetical Two-Step Gem-Dimethylation of a Cyclobutane Precursor

StepReactionReagentsIntermediate/ProductDescription
1α-MethylationLDA, MeI2-methyl-2-(alkynyl)-cyclobutanoneA strong base like Lithium Diisopropylamide (LDA) is used to deprotonate the α-carbon of the cyclobutanone, followed by quenching with methyl iodide. This step is repeated to install the second methyl group.
2ReductionWolff-Kishner or Clemmensen ReductionThis compoundThe carbonyl group of the resulting gem-dimethyl cyclobutanone is removed to yield the final alkane.

This post-functionalization approach allows for greater flexibility in the synthesis, as the cyclobutane core can be constructed using a variety of methods before the introduction of the sterically demanding gem-dimethyl group.

Cascade and Multi-Component Approaches to this compound

The [2+2] cycloaddition is a cornerstone of cyclobutane synthesis. researchgate.net A hypothetical cascade approach could involve an intramolecular [2+2] cycloaddition of a diene-yne substrate. While typically challenging, the use of transition metal catalysis can facilitate such transformations. Gold(I) catalysts, for example, have been shown to mediate intramolecular [2+2] cycloadditions between alkynes and olefins. researchgate.net

A potential substrate for such a reaction could be a 1,6-enyne bearing the gem-dimethyl group. The reaction would proceed through a transition metal-mediated cyclization to form a bicyclic intermediate, which upon reductive cleavage or rearrangement could yield the desired substituted cyclobutane.

Table 2: Plausible Substrates for Intramolecular [2+2] Cycloaddition

SubstrateCatalystProposed Product
6,6-dimethylhept-1-en-6-yneAu(I) or Rh(I) complexBicyclo[3.2.0]heptane derivative
7,7-dimethyloct-1-en-7-ynePhotochemical conditionsBicyclo[4.2.0]octane derivative

An alternative strategy involves the use of a pre-formed, functionalized cyclobutane that can undergo a sequence of reactions to append the desired sidechain. For example, a cyclobutane carrying a suitable leaving group, such as a bromide or tosylate, could be alkylated with a nucleophile derived from 3,3-dimethyl-1-butyne.

The synthesis of the required alkylating agent, such as 1-bromo-2,2-dimethylbut-3-yne, would be a necessary preliminary step. The alkylation could be achieved using organometallic reagents, such as a Grignard or organocuprate reagent derived from the cyclobutane precursor, to ensure efficient C-C bond formation.

Another sophisticated approach could involve the ring expansion of a correspondingly substituted cyclopropane. It has been shown that alkynyl cyclopropanes can undergo regioselective ring expansion to form highly substituted cyclobutenes. nih.gov This reaction often proceeds through a copper-catalyzed cycloaddition with an azide (B81097) to form a triazole intermediate, followed by a silver-catalyzed carbene formation and subsequent ring expansion. The resulting cyclobutene (B1205218) could then be hydrogenated to the target cyclobutane.

Table 3: Proposed Sequential Transformation via Ring Expansion

StepReactionKey ReagentsIntermediate/Product
1CyclopropanationDiazo compound, Rh(II) or Cu(I) catalyst1-((2,2-dimethylbut-3-yn-1-yl)methyl)cyclopropane
2Ring ExpansionArSO₂N₃, Cu(I); then Ag(I)Substituted cyclobutene
3ReductionH₂, Pd/CThis compound

This method provides a high degree of control over the substitution pattern of the final cyclobutane ring.

Reactivity Profiles and Transformational Pathways of 2,2 Dimethylbut 3 Yn 1 Yl Cyclobutane

Reactivity of the Terminal Alkyne Functionality

The terminal alkyne group is a versatile functional handle, amenable to a variety of addition and coupling reactions. The presence of a gem-dimethyl group at the propargylic position introduces significant steric hindrance, which can influence reaction rates and selectivity.

Mechanistic Insights into Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) with (2,2-Dimethylbut-3-yn-1-yl)cyclobutane

The Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) is a cornerstone of "click chemistry," enabling the efficient and regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgwikipedia.orgtaylorfrancis.com The reaction is prized for its high yield, mild reaction conditions, and tolerance of a wide array of functional groups. organic-chemistry.orgnih.gov The generally accepted mechanism involves the formation of a copper(I) acetylide intermediate, which then reacts with an organic azide (B81097). wikipedia.orgnih.gov

For this compound, the key mechanistic steps are:

Formation of Copper Acetylide: In the presence of a base, the terminal alkyne is deprotonated, and a copper(I) salt facilitates the formation of a copper acetylide species. The copper catalyst lowers the pKa of the alkyne's C-H bond, sometimes making an external base unnecessary. wikipedia.org

Coordination with Azide: The organic azide coordinates to the copper center of the acetylide intermediate.

Cyclization: A subsequent cyclization step forms a six-membered copper-containing ring intermediate.

Rearrangement and Protonolysis: This intermediate rearranges, and upon protonolysis, it releases the stable 1,4-disubstituted triazole product, regenerating the copper(I) catalyst for the next cycle. wikipedia.org

A significant factor in the CuAAC reactivity of this compound is the steric hindrance imparted by the gem-dimethyl group adjacent to the alkyne. While CuAAC is generally insensitive to steric effects, pronounced steric bulk can diminish reaction rates compared to less hindered alkynes like propargyl alcohol or phenylacetylene. nih.govresearchgate.net This is because the bulky substituent can impede the approach of the azide to the copper-acetylide complex. However, the reaction is still expected to proceed efficiently, albeit potentially requiring longer reaction times or slightly elevated temperatures. mdpi.com

Table 1: Illustrative Comparison of Relative Reaction Rates in CuAAC
Alkyne SubstrateStructural FeaturesExpected Relative Rate
PhenylacetyleneAromatic, sterically accessible1.00 (Reference)
1-HexyneAliphatic, unhindered~0.95
This compoundAliphatic, sterically hindered (neopentyl-like)~0.60
3,3-Dimethyl-1-butyneAliphatic, highly hindered (tert-butyl)~0.45

This table provides hypothetical, illustrative data to demonstrate the expected impact of steric hindrance on CuAAC reaction rates.

Pathways for Electrophilic and Nucleophilic Additions to the Alkyne

The electron-rich triple bond of the alkyne functionality is susceptible to attack by both electrophiles and nucleophiles.

Electrophilic Additions: Alkynes undergo electrophilic addition reactions, similar to alkenes, though generally at a slower rate due to the formation of a less stable vinylic carbocation intermediate. chemistrysteps.comic.ac.uk For a terminal alkyne like this compound, these additions are regioselective and typically follow Markovnikov's rule. chemistrysteps.comlumenlearning.com This rule states that the electrophile (usually H+) adds to the carbon atom of the triple bond that already bears more hydrogen atoms. lumenlearning.com

Hydrohalogenation: The addition of hydrogen halides (H-X) proceeds via a vinylic carbocation intermediate. The initial addition of H+ to the terminal carbon generates a more substituted and thus more stable carbocation on the internal carbon. Subsequent attack by the halide anion (X-) leads to the vinyl halide. If a second equivalent of H-X is used, a geminal dihalide is formed.

Hydration: Acid-catalyzed hydration (in the presence of a mercury(II) salt catalyst) also follows Markovnikov's rule. libretexts.org The initial product is an enol, which rapidly tautomerizes to the more stable keto form, resulting in a methyl ketone. libretexts.org

Nucleophilic Additions: Nucleophilic addition to the alkyne is less common for simple alkynes unless activated by an electron-withdrawing group. However, these reactions can be effectively promoted by transition metal catalysts. The specific pathways and products depend on the catalyst and nucleophile used.

Scope of Alkyne Functionalization for Derivatization

The terminal alkyne is a key starting point for a wide range of derivatizations, enabling the introduction of new functional groups and the construction of more complex molecular architectures.

Hydroboration-Oxidation: This two-step process provides a complementary regioselectivity to acid-catalyzed hydration. libretexts.org Reaction with a sterically hindered borane (B79455) reagent (like disiamylborane (B86530) or 9-BBN) followed by oxidative workup results in an anti-Markovnikov addition of water across the triple bond. libretexts.org The intermediate enol tautomerizes to yield an aldehyde. This provides a synthetic route to (2,2-dimethyl-3-cyclobutyl)propanal.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide is a powerful tool for forming carbon-carbon bonds. This would allow the cyclobutane-containing moiety to be coupled to various aromatic or olefinic systems.

Mannich Reaction: The reaction of the terminal alkyne with formaldehyde (B43269) and a secondary amine (such as dimethylamine) in the presence of a copper(I) catalyst yields a propargylamine (B41283) derivative. This introduces a nitrogen-containing functional group into the molecule.

Reactivity Governing the Cyclobutane (B1203170) Ring System

The cyclobutane ring is characterized by significant ring strain, which is the primary driving force for its characteristic reactions. masterorganicchemistry.com This strain arises from two main factors: angle strain, due to the compression of C-C-C bond angles to approximately 90° from the ideal 109.5° for sp³ hybridized carbon, and torsional strain from the eclipsing of hydrogen atoms on adjacent carbons. fiveable.mewikipedia.orglibretexts.org Cyclobutane adopts a puckered or "butterfly" conformation to partially alleviate this torsional strain. wikipedia.org

Strain-Release Processes of the Cyclobutane Moiety

The inherent instability of the cyclobutane ring, with a total ring strain of about 26.3 kcal/mol, makes it susceptible to reactions that lead to the opening of the four-membered ring. masterorganicchemistry.commasterorganicchemistry.com These strain-release processes are thermodynamically favorable as they form more stable, acyclic systems or larger, less-strained rings. nih.gov The energy stored in the ring can be harnessed to drive a variety of chemical transformations that would otherwise be unfavorable. nih.gov This "spring-loaded" character makes cyclobutane derivatives versatile intermediates in organic synthesis. masterorganicchemistry.comresearchgate.net

Table 2: Comparison of Ring Strain in Cycloalkanes
CycloalkaneRing SizeTotal Strain Energy (kcal/mol)Primary Sources of Strain
Cyclopropane327.6Angle, Torsional
Cyclobutane426.3Angle, Torsional
Cyclopentane (B165970)56.2Torsional
Cyclohexane60(Essentially Strain-Free)

Data sourced from multiple organic chemistry principles. masterorganicchemistry.commasterorganicchemistry.com

Ring-Opening Reactions and Associated Rearrangement Phenomena

The cleavage of the cyclobutane ring can be initiated under various conditions, including thermal, photochemical, or catalytic activation. researchgate.net A particularly important class of reactions involves the formation of a carbocation adjacent to the ring, which can trigger a rearrangement. chemistrysteps.com

Ring Expansion: When a carbocation is generated on a carbon atom directly attached to the cyclobutane ring (a cyclobutylmethyl cation), a ring-expansion rearrangement is often observed. masterorganicchemistry.comechemi.com This process is driven by both the relief of the significant ring strain in the four-membered ring and the formation of a more stable carbocation. chemistrysteps.comyoutube.com For example, if a leaving group were present on the methylene (B1212753) carbon of the this compound side chain, its departure would form a primary carbocation. This unstable intermediate would likely undergo a rapid 1,2-alkyl shift, where one of the C-C bonds of the cyclobutane ring migrates to the carbocation center. This concerted bond-breaking and bond-forming event results in the expansion of the four-membered ring to a five-membered cyclopentyl cation, which is a more stable secondary carbocation. chemistrysteps.commasterorganicchemistry.com Subsequent reaction with a nucleophile would yield a substituted cyclopentane derivative. youtube.com Such rearrangements are common in reactions proceeding through carbocation intermediates, like certain S N 1 or E1 pathways. chemistrysteps.commasterorganicchemistry.com

Other potential ring-opening pathways include:

Hydrogenolysis: Under catalytic hydrogenation with catalysts like palladium or platinum at elevated temperatures and pressures, the C-C bonds of the cyclobutane ring can be cleaved to form an open-chain alkane.

Radical Reactions: Radical-induced ring-opening can also occur, providing access to different functionalized acyclic products. nih.govrsc.org

The specific outcome of these reactions is highly dependent on the reaction conditions and the nature of any activating groups or substituents on the cyclobutane ring. researchgate.netugent.be

Intermolecular and Intramolecular Reaction Architectures

The interplay between the strained cyclobutane ring and the reactive alkyne functionality within this compound suggests a rich potential for complex molecular rearrangements and additions. However, the specific ways in which this compound engages in such reactions have not been reported.

Pericyclic Reactions: Scope and Stereoselectivity

Pericyclic reactions, which proceed through a concerted, cyclic transition state, represent a fundamental class of organic transformations. These reactions, governed by the principles of orbital symmetry, include electrocyclizations, cycloadditions, and sigmatropic rearrangements. The presence of both a π-system (the alkyne) and σ-bonds within a strained ring system in this compound suggests the theoretical possibility of engaging in various pericyclic processes. For instance, intramolecular ene reactions or other electrocyclic ring openings/closures could be envisioned. Nevertheless, there is no published research that details the scope or stereoselectivity of such reactions for this specific compound.

Cross-Coupling Strategies with Derivatized this compound

The terminal alkyne in this compound provides a synthetic handle for a variety of cross-coupling reactions, such as Sonogashira, Suzuki, and Negishi couplings. These reactions are invaluable for the formation of carbon-carbon and carbon-heteroatom bonds. Derivatization of the terminal alkyne would be a prerequisite for many of these transformations. While the general methodologies for such couplings are robust and widely applied, their specific application to this cyclobutane-containing substrate, including reaction conditions, catalyst systems, and yields, has not been documented.

Applications of 2,2 Dimethylbut 3 Yn 1 Yl Cyclobutane As a Molecular Building Block

Precursor in the Synthesis of Complex Bicyclic Hydrocarbon Systems

While strained ring systems are of significant interest in medicinal chemistry, no literature currently describes the use of (2,2-Dimethylbut-3-yn-1-yl)cyclobutane as a precursor for bicyclo[1.1.0]butanes (BCBs) or bicyclo[1.1.1]pentanes (BCPs).

Access to Bicyclo[1.1.0]butanes (BCBs) and Bicyclo[1.1.1]pentanes (BCPs)

The synthesis of highly strained bicyclic systems like BCBs and BCPs typically involves intramolecular reactions of specifically functionalized precursors. wikipedia.org For instance, BCBs can be formed through intramolecular coupling of gem-dihalocyclopropanes or intramolecular cyclopropanation. wikipedia.org The transformation of iodo-bicyclo[1.1.1]pentanes is another route to access substituted BCBs. wikipedia.org However, there are no documented methods showing the conversion of a cyclobutane (B1203170) derivative like this compound into these specific bicyclic structures.

Strain-Release Cycloadditions for Multi-Size Bicyclic Compound Generation

Strain-release cycloadditions are powerful methods for constructing complex molecular architectures, particularly utilizing highly strained molecules like BCBs. d-nb.inforesearchgate.netresearchgate.netuni-freiburg.de These reactions leverage the high ring-strain energy of BCBs to drive reactions with various partners, leading to diverse, functionalized cyclobutanes and other bicyclic systems. d-nb.inforesearchgate.netnih.gov While the terminal alkyne in this compound could potentially participate in cycloaddition reactions, the cyclobutane ring itself is not sufficiently strained to undergo the characteristic strain-release reactions seen with BCBs. There is no evidence in the literature of this compound being used in such a capacity to generate multi-size bicyclic compounds.

Chemical Integration into Fragment-Based Libraries

Fragment-based drug discovery (FBDD) utilizes small, low-complexity molecules, or "fragments," to identify starting points for drug development. Three-dimensional fragments, such as those containing a cyclobutane scaffold, are of particular interest. nih.govvu.nl

Synthesis of 1,2-Disubstituted Cyclobutane Derivatives

The synthesis of 1,2-disubstituted cyclobutanes is an important area of research for building fragment libraries, as these motifs are present in several clinically investigated molecules. researchgate.net Methodologies to access these structures often involve [2+2] cycloadditions or Michael additions to cyclobutenes. researchgate.netrsc.orgnih.gov While this compound contains a cyclobutane ring, its direct conversion into diverse 1,2-disubstituted derivatives for fragment libraries is not described. Synthetic strategies typically start from precursors that allow for controlled installation of substituents at the 1 and 2 positions.

Fabrication of Triazole Cyclobutanes via Click Chemistry

The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," is a highly efficient method for forming 1,4-disubstituted 1,2,3-triazoles. organic-chemistry.orgsigmaaldrich.com This reaction is widely used in medicinal chemistry and materials science due to its reliability and broad functional group tolerance. nih.govmdpi.com The terminal alkyne functionality of this compound makes it a suitable candidate for CuAAC reactions. Theoretically, it could be reacted with an organic azide (B81097) to produce a triazole-containing cyclobutane derivative. However, no specific examples of this reaction using this compound have been reported in the scientific literature.

Role as a Synthetic Intermediate in Organic Synthesis

Cyclobutane derivatives serve as versatile synthetic intermediates, enabling transformations like ring expansions and ring-opening reactions that are critical for building complex molecules. researchgate.net The inherent ring strain, although less than in cyclopropanes or BCBs, can be exploited in various chemical transformations. Despite this general utility, the specific role of this compound as a synthetic intermediate for any particular target molecule has not been documented.

Elaboration into Polycyclic Structures

The terminal alkyne functionality of this compound serves as a versatile handle for a variety of cycloaddition reactions, paving the way for the synthesis of diverse polycyclic frameworks. These reactions are fundamental in constructing complex molecular architectures from simpler precursors.

One of the primary pathways to elaborate this building block into polycyclic structures is through [2+2] cycloaddition reactions . The terminal alkyne can react with a suitable alkene, often photochemically or through metal catalysis, to form a cyclobutene (B1205218) ring fused to the existing cyclobutane, creating a bicyclo[2.2.0]hexane derivative. The stereochemistry of such cycloadditions can often be controlled, leading to specific isomers. acs.org Furthermore, intramolecular [2+2] photocycloaddition of related styrene (B11656) derivatives has been shown to produce bicyclo[2.1.1]hexanes, which are increasingly popular in medicinal chemistry.

Another powerful method for constructing polycyclic systems is the [4+2] cycloaddition, or Diels-Alder reaction . While the alkyne itself is a dienophile, it can be transformed into a more reactive species. For instance, the alkyne can be a precursor to a diene, which can then react with a dienophile to form a six-membered ring fused to the cyclobutane. The resulting cyclohexadiene can be further functionalized. libretexts.org

Transition-metal-catalyzed cycloadditions offer a broad scope for the synthesis of polycyclic compounds from terminal alkynes. For example, gold(I)-catalyzed reactions between arylalkynes and alkenes are known to produce cyclobutenes via a stepwise [2+2] cycloaddition. acs.org Rhodium(I) catalysis can also be employed in intramolecular cyclizations. For instance, a rhodium(I) catalyst in combination with a suitable ligand like DTBM-segphos can facilitate the enantioselective intramolecular Type II cyclization of alkynes with cyclobutanones, leading to the formation of functionalized [3.3.1]-bridged bicycles. nih.gov This highlights a potential pathway where the cyclobutane moiety of the title compound could be first oxidized to a cyclobutanone (B123998) before undergoing such a transformation.

The terminal alkyne can also participate in [3+2] cycloaddition reactions with 1,3-dipoles to construct five-membered heterocyclic rings fused to the cyclobutane scaffold. A well-known example is the "click" chemistry reaction with azides to form triazoles, which is a highly efficient and regioselective transformation often catalyzed by copper(I) salts. libretexts.org Similarly, reactions with sydnones can yield pyrazoles. beilstein-journals.org

The following table summarizes potential cycloaddition reactions for the elaboration of this compound into polycyclic structures:

Cycloaddition TypeReactant PartnerResulting Polycyclic CorePotential Catalyst/Conditions
[2+2] CycloadditionAlkeneBicyclo[2.2.0]hexane derivativePhotochemical, Metal Catalysis (e.g., Ru(II)) organic-chemistry.org
[4+2] CycloadditionDiene (after alkyne transformation)Fused cyclohexadieneThermal or Lewis Acid Catalysis
Gold-Catalyzed [2+2]AlkeneFused cyclobuteneAu(I) catalyst acs.org
Rhodium-Catalyzed Intramolecular Cyclization(after oxidation to cyclobutanone)[3.3.1] Bridged bicycleRh(I)/DTBM-segphos nih.gov
[3+2] CycloadditionAzideFused triazoleCu(I) catalyst libretexts.org
[3+2] CycloadditionSydnoneFused pyrazoleThermal beilstein-journals.org

Derivatization for Advanced Chemical Scaffolds

Beyond the formation of fused ring systems, the structural motifs of this compound can be derivatized to generate advanced chemical scaffolds with potential applications in medicinal chemistry and materials science. The gem-dimethyl group on the cyclobutane ring can influence the reactivity and conformational properties of the resulting molecules. rsc.org

The terminal alkyne is a key functional group for a wide range of transformations. Sonogashira coupling , a palladium-catalyzed cross-coupling reaction, can be employed to attach aryl, vinyl, or other alkynyl groups to the terminal carbon of the alkyne. This allows for the construction of extended conjugated systems incorporating the cyclobutane moiety.

Hydration of the terminal alkyne, typically catalyzed by mercury(II) salts or other transition metals, would yield a methyl ketone adjacent to the cyclobutane ring. This ketone can then serve as a handle for a plethora of subsequent reactions, such as aldol (B89426) condensations, reductive aminations, or Baeyer-Villiger oxidations, to introduce further complexity.

The alkyne can also undergo hydroboration-oxidation , which would lead to the corresponding aldehyde after tautomerization of the initial enol. libretexts.org This aldehyde is a versatile intermediate for the synthesis of various functional groups, including carboxylic acids, alcohols, and amines.

Furthermore, the concept of diversity-oriented synthesis can be applied, where the alkyne undergoes a gem-addition strategy. For instance, treatment with reagents like ArBCl₂ could lead to a 1,1-carboboration, affording a tetrasubstituted alkene with the cyclobutane ring as one of the substituents. nih.gov This modular approach allows for the systematic variation of substituents around a double bond, which is valuable in the search for new bioactive molecules.

The table below outlines some potential derivatization reactions of this compound for the creation of advanced chemical scaffolds:

Reaction TypeReagentsResulting Functional GroupPotential Applications
Sonogashira CouplingAryl/Vinyl Halide, Pd catalyst, Cu(I) cocatalystInternal AlkyneExtended conjugated systems, materials science
Hydration (Markovnikov)H₂O, H₂SO₄, HgSO₄Methyl KetoneIntermediate for further functionalization
Hydroboration-Oxidation (anti-Markovnikov)1. BH₃-THF; 2. H₂O₂, NaOHAldehydeSynthesis of carboxylic acids, alcohols, amines libretexts.org
1,1-CarboborationArBCl₂Tetrasubstituted AlkeneDiversity-oriented synthesis, medicinal chemistry nih.gov
"Click" ChemistryOrganic Azide, Cu(I) catalyst1,2,3-TriazoleBioorthogonal chemistry, drug discovery libretexts.org

Computational and Mechanistic Investigations of 2,2 Dimethylbut 3 Yn 1 Yl Cyclobutane

Quantum Chemical Calculations of Molecular Geometry and Electronic Structure

Computational methods such as Density Functional Theory (DFT) and Møller-Plesset perturbation theory (MP2) are standard tools for optimizing the geometry of such molecules. For 1,1-dimethylcyclobutane, calculations have been performed using various basis sets, including 6-311G(d,p) and 6-311G+(2df,2pd), to determine its equilibrium geometry. researchgate.net Similar calculations for (2,2-Dimethylbut-3-yn-1-yl)cyclobutane would likely show a preference for a conformation where the large substituent occupies an equatorial position to minimize steric interactions.

The electronic structure would be characterized by the localization of electron density. The gem-dimethyl groups attached to the carbon adjacent to the cyclobutane (B1203170) ring will exhibit typical C-C and C-H sigma bonds. The terminal alkyne group introduces a region of high electron density due to the presence of two pi bonds. The distribution of molecular orbitals and the resulting electrostatic potential surface would highlight the nucleophilic character of the carbon-carbon triple bond.

Table 1: Predicted Geometrical Parameters of this compound based on Analogous Structures

ParameterPredicted Value RangeBasis of Prediction
Cyclobutane Ring Puckering Angle20° - 35°Based on substituted cyclobutanes
C-C Bond Length (Cyclobutane)1.54 - 1.56 ÅTypical for substituted cyclobutanes
C-C≡C-H Bond Angle~180°Characteristic of alkynes
C≡C Bond Length~1.20 ÅCharacteristic of terminal alkynes
C-C(gem-dimethyl) Bond Length1.53 - 1.55 ÅStandard sp3-sp3 C-C bond length

Theoretical Assessment of Cyclobutane Ring Strain Energy and its Influence on Reactivity

The cyclobutane ring is inherently strained due to the deviation of its bond angles from the ideal sp3 hybridization angle of 109.5° to approximately 88°, a phenomenon known as Baeyer strain. libretexts.org This angle strain, combined with torsional strain from eclipsing hydrogen atoms, results in a significant ring strain energy, estimated to be around 26-27 kcal/mol for the parent cyclobutane. colab.wsmasterorganicchemistry.com

The presence of substituents can modulate this ring strain. Of particular relevance to this compound is the "gem-dimethyl effect," where geminal substitution can lead to a reduction in ring strain. acs.org Computational studies on 1,1-dimethylcyclobutane have shown that it can be significantly less strained than cyclobutane, with some calculations suggesting a reduction of over 8 kcal/mol. researchgate.net This stabilization is attributed to the widening of the internal ring angle at the substituted carbon and the relief of steric interactions.

While the gem-dimethyl group in the target molecule is on the substituent rather than directly on the ring, its steric bulk would still influence the geometry and strain of the cyclobutane ring. Theoretical assessments would likely involve the use of isodesmic and homodesmotic reactions in computational models to quantify the ring strain energy. acs.org The high ring strain in the cyclobutane moiety of this compound makes it susceptible to ring-opening reactions, a key aspect of its potential reactivity. researchgate.net

Table 2: Calculated Ring Strain Energies (RSE) for Cyclobutane and Substituted Derivatives

CompoundComputational MethodRSE (kcal/mol)Reference
CyclobutaneVarious~27 colab.ws
MethylcyclobutaneMP2Reduced vs. Cyclobutane acs.org
1,1-DimethylcyclobutaneCCSD(T)~18.3 acs.org
This compoundPredictedLower than unsubstituted cyclobutaneN/A

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions, including those involving strained ring systems. For a molecule like this compound, computational studies could explore various reaction pathways, such as thermal rearrangements, cycloadditions involving the alkyne, and transition metal-catalyzed ring-opening reactions. researchgate.net

DFT calculations can be used to locate the transition state structures for these potential reactions and to calculate the associated activation energies. For example, in the study of base-catalyzed reactions of cyclobutane-1,2-dione, computational methods were used to map out the potential energy surface and identify the most favorable reaction pathways. beilstein-journals.org Similarly, the mechanism of stereoretentive formation of cyclobutanes from pyrrolidines has been investigated using DFT, highlighting the role of biradical intermediates. acs.org

For this compound, a likely reaction to be modeled would be its behavior under thermal conditions, which could lead to ring-opening to form acyclic dienes. The alkyne functionality also presents a site for various addition reactions, and computational modeling could predict the regioselectivity and stereoselectivity of such transformations. The identification of transition states and the calculation of their energies would provide crucial insights into the kinetics and feasibility of these reactions.

Analysis of Steric and Electronic Effects Exerted by Gem-Dimethyl Groups on Reactivity

The gem-dimethyl group, positioned alpha to the cyclobutane ring, exerts significant steric and electronic effects that influence the reactivity of this compound.

Steric Effects: The most apparent effect of the gem-dimethyl group is steric hindrance. This bulkiness can shield the adjacent cyclobutane ring from attack by reagents, potentially slowing down reactions that involve direct interaction with the ring. Conversely, this steric crowding can also promote reactions that lead to a relief of strain, such as ring-opening. The Thorpe-Ingold effect, or gem-dimethyl effect, suggests that the presence of these groups can accelerate cyclization reactions by bringing the reactive ends of a chain into closer proximity, although in this case, it would influence the reactivity of the pre-formed ring. researchgate.net

Electronic Effects: Electronically, the gem-dimethyl group is weakly electron-donating through an inductive effect. This can subtly influence the electron density distribution in the molecule. However, the primary electronic influence on reactivity comes from the alkyne group. The pi systems of the triple bond make it a nucleophilic center, prone to electrophilic attack. The steric hindrance from the nearby gem-dimethyl groups could, in turn, modulate the accessibility of this reactive site. Computational studies on alkyne semihydrogenation have shown that both steric and electronic effects of substituents play a crucial role in determining the reaction's activity and selectivity. acs.orgnih.gov

An analysis of the steric and electronic effects would involve computational techniques such as Natural Bond Orbital (NBO) analysis to understand charge distribution and steric mapping to visualize the accessible regions for reagent attack.

Table 3: Summary of Steric and Electronic Effects

FeatureSteric EffectElectronic EffectPredicted Influence on Reactivity
Gem-Dimethyl GroupHigh steric bulkWeakly electron-donating (inductive)Hinders direct attack on the ring; may influence conformational preferences of transition states.
Alkyne GroupLinear geometry, less sterically demanding than the gem-dimethyl groupElectron-rich pi systemSite of electrophilic addition and other alkyne-specific reactions.

Future Perspectives and Unexplored Research Avenues

Development of Novel Catalytic Systems for (2,2-Dimethylbut-3-yn-1-yl)cyclobutane Transformations

The reactivity of the alkyne and cyclobutane (B1203170) moieties in this compound opens the door for a variety of catalytic transformations. A significant area of future research will likely focus on developing new catalysts that can selectively activate and functionalize this molecule.

One promising direction is the advancement of enantioselective catalysis. Functionalized cyclobutanes are valuable structural motifs in many biologically active natural products and pharmaceutical agents. Catalytic enantioselective methods, such as the [2+2] cycloaddition between alkynes and alkenes, are powerful tools for constructing chiral cyclobutenes, which can then be converted to functionalized cyclobutanes. Future work could involve designing chiral catalysts, potentially based on earth-abundant metals like cobalt, to achieve enantioselective transformations of the alkyne group in this compound. This would allow for the synthesis of a diverse library of chiral molecules with potential applications in drug discovery.

Furthermore, the development of catalysts for divergent pathways, where a single set of starting materials can lead to different products by tuning the catalyst or reaction conditions, is a highly sought-after goal in organic synthesis. For a molecule like this compound, this could mean developing catalytic systems that selectively promote either cycloaddition reactions of the alkyne or ring-opening/functionalization of the cyclobutane ring.

Table 1: Potential Catalytic Transformations of this compound

TransformationCatalyst TypePotential ProductsResearch Focus
Enantioselective CycloadditionChiral Cobalt or other transition metal complexesChiral cyclobutene (B1205218) derivativesAccess to enantiomerically pure building blocks for pharmaceuticals.
Hydration/HydrofunctionalizationGold, Platinum, or Ruthenium catalystsKetones, enamines, etc.Selective functionalization of the alkyne.
CycloisomerizationTransition metal catalystsBicyclic compoundsConstruction of complex molecular architectures.
C-H FunctionalizationPalladium or Rhodium catalystsFunctionalized cyclobutane derivativesDirect modification of the cyclobutane ring.

Green Chemistry Approaches to the Synthesis and Derivatization of Cyclobutyl Alkynes

The principles of green chemistry are increasingly influencing the design of synthetic routes. Future research on this compound and related compounds will undoubtedly prioritize the development of more sustainable and environmentally benign methodologies.

Photocatalysis represents a powerful green alternative for chemical transformations. Visible-light-promoted reactions, for instance, can enable the construction of complex molecules under mild conditions. Research into the photochemical functionalization of the cyclobutane ring or the alkyne moiety of this compound could lead to novel and sustainable synthetic pathways. This could involve direct C-H functionalization of the cyclobutane ring or photoinduced cycloaddition reactions of the alkyne.

Another key aspect of green chemistry is atom economy. Developing catalytic reactions that proceed with high atom economy, where most of the atoms from the reactants are incorporated into the final product, will be a priority. Cycloaddition reactions are inherently atom-economical, and further research into catalytic [2+2] and [3+2] cycloadditions involving the alkyne of this compound would align with this principle.

The use of safer solvents and the reduction of waste are also central tenets of green chemistry. Future synthetic routes to and from this compound will likely explore the use of bio-based solvents or solvent-free reaction conditions.

Mechanistic Studies on Less Explored Reactivity Manifolds

A deeper understanding of the reaction mechanisms governing the transformations of cyclobutyl alkynes is crucial for the rational design of new reactions and catalysts. The interplay between the strained cyclobutane ring and the reactive alkyne group in this compound presents intriguing mechanistic questions.

For instance, the behavior of intermediates in reactions involving the alkyne is a rich area for investigation. Studies on similar systems, like cyclopropyl (B3062369) alkynes, have shown that these molecules can act as probes to distinguish between vinyl radical and ionic intermediates. Similar mechanistic studies on this compound could provide valuable insights into the nature of intermediates in various transformations, such as electrophilic additions or radical reactions.

The strain of the cyclobutane ring can also influence the reactivity of the adjacent alkyne. Future research could employ computational and experimental methods to investigate how ring strain affects the bond energies, acidity of the acetylenic proton, and the transition states of various reactions. This knowledge could be leveraged to develop novel ring-opening or rearrangement reactions.

Exploration of this compound in Advanced Material Science Synthesis

While the immediate applications of this compound may lie in medicinal chemistry and organic synthesis, its unique structure also suggests potential for use in materials science. The rigid cyclobutane core and the reactive alkyne handle could be exploited to create novel polymers and functional materials.

The alkyne group is a versatile functional group for "click" chemistry, a set of powerful, reliable, and selective reactions for the rapid synthesis of new materials. The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a prime example of click chemistry, could be used to attach this compound to polymer backbones or surfaces, thereby introducing the bulky and rigid cyclobutane moiety. This could influence the physical properties of the resulting materials, such as their thermal stability, morphology, and mechanical strength.

Furthermore, polymers derived from the polymerization of the alkyne group could lead to materials with interesting electronic or optical properties. The sterically hindered nature of the quaternary center adjacent to the alkyne might lead to polymers with unique helical structures or restricted chain mobility.

The cyclobutane ring itself can be a precursor to other structures. For example, certain cyclobutane derivatives can undergo ring-opening metathesis polymerization (ROMP) to produce polymers with specific tacticities. Exploring the potential of this compound and its derivatives as monomers in various polymerization techniques is a promising, yet unexplored, research avenue.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for preparing (2,2-dimethylbut-3-yn-1-yl)cyclobutane, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound can be synthesized via [2+2] photocycloaddition reactions, leveraging strained cyclobutane formation. Key steps include:

  • Substrate Design : Use of alkyne-containing precursors (e.g., dimethylbutynyl derivatives) paired with cyclobutane-forming partners under UV irradiation .
  • Optimization : Temperature control (e.g., −78°C to room temperature) minimizes side reactions, while solvent polarity (e.g., dichloromethane) enhances regioselectivity .
  • Characterization : Confirm purity via GC-MS and NMR spectroscopy, comparing spectral data to known cyclobutane derivatives .

Q. How can X-ray crystallography and NMR spectroscopy resolve stereochemical ambiguities in cyclobutane-containing compounds like this derivative?

  • Methodological Answer :

  • X-ray Crystallography : Provides absolute configuration by resolving puckered cyclobutane conformations and substituent spatial arrangements. For example, vicinal coupling constants (e.g., Jtrans10HzJ_{trans} \approx 10 \, \text{Hz}) in 1H^1\text{H}-NMR help assign trans-configurations, validated via NOESY experiments .
  • NMR Analysis : 13C^{13}\text{C}-NMR distinguishes quaternary carbons in the cyclobutane ring, while 1H^1\text{H}-NMR detects strain-induced deshielding of methyl groups .

Q. What are the primary applications of this compound in medicinal chemistry and materials science?

  • Methodological Answer :

  • Medicinal Chemistry : Cyclobutane motifs enhance drug selectivity and metabolic stability. For example, replacing piperidine with cyclobutane in JAK inhibitors improved target specificity .
  • Materials Science : The compound’s strain energy (from the cyclobutane ring) can be harnessed in photovoltaics to optimize energy transfer efficiency. Experimental studies use UV-vis spectroscopy to track strain-induced electronic transitions .

Advanced Research Questions

Q. How does the diastereoselective synthesis of this compound derivatives address challenges in chiral center formation?

  • Methodological Answer :

  • Chiral Catalysts : Use of Lewis acids (e.g., BINOL-derived catalysts) to enforce stereochemistry during cycloaddition. For example, Eichenberger et al. demonstrated cycloisomerization of alkylidenecyclopropanes to access bicyclic cyclobutanes with >90% enantiomeric excess .
  • Epimerization Avoidance : Maintain low temperatures (<0°C) during derivatization (e.g., esterification) to preserve stereochemical integrity, verified via chiral HPLC .

Q. What strategies mitigate ring strain in cyclobutane derivatives during late-stage functionalization for natural product synthesis?

  • Methodological Answer :

  • Biomimetic Approaches : Late-stage [2+2] photocycloaddition (e.g., in aquatolide synthesis) minimizes strain-induced rearrangements. Reaction conditions (e.g., dilute solutions, inert atmospheres) suppress side reactions .
  • Protecting Groups : Temporarily shield reactive sites (e.g., alkynes) with trimethylsilyl groups to prevent strain-driven decomposition during oxidation or alkylation steps .

Q. How can computational modeling predict the reactivity of this compound in novel cycloaddition reactions?

  • Methodological Answer :

  • DFT Calculations : Simulate transition states to evaluate activation energies for [2+2] or [4+2] pathways. For example, Fukui function analysis identifies nucleophilic/electrophilic sites on the cyclobutane ring .
  • MD Simulations : Assess conformational flexibility of the cyclobutane ring under thermal stress, correlating with experimental DSC data to predict stability .

Q. What experimental approaches resolve contradictions in spectral data (e.g., mass spectrometry) for high-molecular-weight cyclobutane derivatives?

  • Methodological Answer :

  • High-Resolution MS : Use ESI-TOF or MALDI-TOF to distinguish molecular-ion peaks from fragmentation artifacts. For example, Richter et al. observed low-intensity molecular ions in ester derivatives due to increased stability under ionization .
  • Isotopic Labeling : Incorporate 13C^{13}\text{C} or 2H^2\text{H} labels at strained positions to track fragmentation pathways and validate proposed structures .

Data Contradiction Analysis

Q. How do researchers reconcile discrepancies between theoretical and observed regioselectivity in cyclobutane functionalization reactions?

  • Methodological Answer :

  • Kinetic vs. Thermodynamic Control : Vary reaction times and temperatures to isolate intermediates. For instance, rapid quenching at −40°C favors kinetic products, while prolonged heating (60°C) shifts equilibrium to thermodynamically stable isomers .
  • Cross-Validation : Compare experimental outcomes (e.g., HPLC retention times) with computational predictions (e.g., Boltzmann distributions of products) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.